4-Fluorobenzoyl bromide
Description
Strategic Importance of the 4-Fluorobenzoyl Moiety in Fine Chemical Synthesis
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This is particularly true in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals, where the 4-fluorobenzoyl group is a key structural motif. numberanalytics.combenthamdirect.com
The strategic importance of the 4-fluorobenzoyl moiety stems from several key factors:
Enhanced Biological Activity: The presence of a fluorine atom can significantly enhance the biological activity of a molecule. benthamdirect.com Fluorine's high electronegativity can alter the electronic properties of the benzoyl group, influencing how the molecule interacts with biological targets like enzymes and receptors. This has led to the incorporation of the 4-fluorobenzoyl group into a range of biologically active compounds.
Improved Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. wikipedia.org This inherent strength can make molecules containing the 4-fluorobenzoyl moiety more resistant to metabolic degradation, prolonging their therapeutic effect in the body. alfa-chemistry.comvulcanchem.com
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. numberanalytics.comalfa-chemistry.com This is a crucial property for many drugs targeting the central nervous system. vulcanchem.com
The 4-fluorobenzoyl moiety is a component of various compounds with demonstrated or potential therapeutic applications. For example, it is a building block in the synthesis of aminobenzophenones, which have shown potential as anticancer agents. researchgate.net It is also used in the creation of derivatives that act as enzyme inhibitors. vulcanchem.com
Examples of Compounds Synthesized Using Fluorobenzoyl-Containing Reagents:
| Compound Class | Potential Application | Reference |
|---|---|---|
| Aminobenzophenones | Anticancer therapy | researchgate.net |
| Enzyme Inhibitors | Treatment of various diseases | vulcanchem.com |
Evolution of Acyl Bromide Chemistry in Modern Synthetic Methodologies
Acyl halides, including acyl bromides and chlorides, are important reagents in organic synthesis, primarily used for acylation reactions to form esters and amides. scbt.com The development of organic synthesis has seen an evolution in the methods used, driven by the need for greater efficiency, selectivity, and milder reaction conditions. kvmwai.edu.inresearchgate.net
Historically, the Schotten-Baumann reaction, which uses acyl chlorides to acylate amines, has been a standard method for amide synthesis. avantorsciences.com However, this method can be limited by the instability of some acyl chlorides and the generation of hydrochloric acid as a byproduct. avantorsciences.com
Acyl bromides, like 4-fluorobenzoyl bromide, offer certain advantages and have become integral to modern synthetic strategies. The reactivity of acyl halides follows the order: iodide > bromide > chloride > fluoride. This means that acyl bromides are generally more reactive than their chloride counterparts, which can be advantageous in certain synthetic transformations.
Modern advancements in synthetic methodology have focused on developing milder and more efficient ways to carry out reactions. kvmwai.edu.in For instance, in carbohydrate chemistry, methods have been developed for the synthesis of glycosyl bromides under milder conditions to avoid the use of harsh and corrosive acids. nih.gov While not directly about this compound, this illustrates the broader trend in acyl halide chemistry towards more refined and controlled reaction conditions.
The use of catalysts has also revolutionized acylation reactions. For example, copper triflate has been used as an efficient and reusable catalyst for the Friedel-Crafts benzoylation of aniline (B41778) derivatives with 4-fluorobenzoyl chloride, a related acyl halide. researchgate.net Such catalytic methods represent a significant step forward from traditional stoichiometric approaches.
The evolution of organic synthesis continues to be driven by the pursuit of new and better ways to construct complex molecules, and versatile reagents like this compound play a crucial role in this ongoing endeavor. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
151093-41-3 |
|---|---|
Molecular Formula |
C7H4BrFO |
Molecular Weight |
203.01 g/mol |
IUPAC Name |
4-fluorobenzoyl bromide |
InChI |
InChI=1S/C7H4BrFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H |
InChI Key |
DJROSHQOKQBWKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)Br)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Br)F |
Synonyms |
Benzoyl bromide, 4-fluoro- (9CI) |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4 Fluorobenzoyl Bromide
Nucleophilic Acyl Substitution Pathways of 4-Fluorobenzoyl Bromide
This compound is a highly reactive acyl halide that serves as a versatile intermediate in organic synthesis. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity facilitates nucleophilic acyl substitution, a fundamental class of reactions where the bromide leaving group is replaced by an incoming nucleophile. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the bromide ion to regenerate the carbonyl double bond.
The reaction of this compound with oxygen-centered nucleophiles, such as alcohols and phenols, is a direct and efficient method for the synthesis of 4-fluorobenzoate (B1226621) esters. This process, known as esterification, proceeds rapidly due to the high reactivity of the acyl bromide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrogen bromide (HBr) byproduct, thereby driving the reaction to completion.
The general reaction can be represented as: 4-FC₆H₄COBr + R-OH → 4-FC₆H₄COOR + HBr
The choice of alcohol or phenol (B47542) (R-OH) can be varied to produce a diverse library of ester compounds. For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) yields the corresponding methyl 4-fluorobenzoate or ethyl 4-fluorobenzoate. This method is often preferred over Fischer esterification (reacting a carboxylic acid with an alcohol under acidic conditions) when dealing with sensitive substrates due to its milder conditions and faster reaction rates. vedantu.com
Table 1: Examples of Esterification with this compound
| Oxygen Nucleophile | Product |
| Methanol | Methyl 4-fluorobenzoate |
| Ethanol | Ethyl 4-fluorobenzoate |
| Phenol | Phenyl 4-fluorobenzoate |
| tert-Butanol | tert-Butyl 4-fluorobenzoate |
Amidation, the reaction of this compound with nitrogen-centered nucleophiles like primary and secondary amines, is a fundamental process for forming amide bonds. This reaction is highly efficient and provides a straightforward route to N-substituted 4-fluorobenzamides. The mechanism is analogous to esterification, involving the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon.
Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to quench the HBr generated during the reaction. Alternatively, one equivalent of the amine can be used in conjunction with an auxiliary base like triethylamine (B128534) or pyridine. The reaction is generally fast and exothermic. The functional group tolerance of this amidation process is broad, allowing for the synthesis of complex amides that are prevalent in pharmaceuticals and other biologically active molecules. nih.govresearchgate.netresearchgate.net
Table 2: Amidation Reactions of this compound
| Nitrogen Nucleophile | Product | Amide Type |
| Ammonia | 4-Fluorobenzamide | Primary |
| Methylamine | N-Methyl-4-fluorobenzamide | Secondary |
| Diethylamine | N,N-Diethyl-4-fluorobenzamide | Tertiary |
| Aniline (B41778) | N-Phenyl-4-fluorobenzamide | Secondary |
The reaction of this compound with carbon-centered nucleophiles provides a powerful method for carbon-carbon bond formation, leading primarily to the synthesis of ketones. Organometallic reagents are the most common carbon nucleophiles used for this purpose.
Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are particularly effective for converting acyl halides to ketones. chemistrysteps.com These reagents are softer and less basic than Grignard or organolithium reagents, which allows them to react selectively with the acyl bromide without attacking the resulting ketone product. chem-station.comorganicchemistrytutor.com The reaction proceeds via nucleophilic acyl substitution to afford the corresponding ketone in high yield.
4-FC₆H₄COBr + (CH₃)₂CuLi → 4-FC₆H₄COCH₃ + "CH₃Cu" + LiBr
Grignard Reagents: While Grignard reagents (RMgX) are highly reactive carbon nucleophiles, their reaction with acyl halides can be difficult to control. wikipedia.orgmnstate.edu They readily attack the acyl halide to form a ketone, but this ketone is also susceptible to further attack by the Grignard reagent, leading to the formation of a tertiary alcohol as the major product. adichemistry.commasterorganicchemistry.com However, by using specific experimental conditions, such as very low temperatures (-78 °C) and inverse addition (adding the Grignard reagent slowly to the acyl bromide), it is sometimes possible to isolate the ketone as the primary product.
Electrophilic Aromatic Acylation: Friedel-Crafts Chemistry with this compound
In addition to its role in nucleophilic acyl substitution, this compound can function as an electrophile in Friedel-Crafts acylation reactions. This powerful C-C bond-forming reaction allows for the attachment of the 4-fluorobenzoyl group to an aromatic ring, yielding diaryl ketones. sigmaaldrich.com The reaction is a cornerstone of electrophilic aromatic substitution. wikipedia.org
The Friedel-Crafts acylation reaction proceeds through a well-established multi-step mechanism. byjus.commasterorganicchemistry.com
Generation of the Acylium Ion: The first step involves the reaction of this compound with a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or aluminum tribromide (AlBr₃). The Lewis acid coordinates to the bromine atom of the acyl bromide, making it an excellent leaving group. This facilitates the cleavage of the carbon-bromine bond to generate a highly reactive and resonance-stabilized electrophile known as the acylium ion ([4-FC₆H₄C=O]⁺). sigmaaldrich.comlibretexts.org
Electrophilic Attack: The electron-rich aromatic ring (e.g., benzene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or a sigma complex. byjus.com
Deprotonation and Restoration of Aromaticity: In the final step, a weak base, typically the [AlCl₃Br]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group. mt.com This deprotonation step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aromatic ketone product. Unlike Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement, leading to a single, predictable product. libretexts.orgyoutube.com
Traditional Lewis acids like aluminum trichloride (AlCl₃) and aluminum tribromide (AlBr₃) are indispensable for Friedel-Crafts acylation. Their primary role is to activate the acyl halide and generate the potent acylium ion electrophile. masterorganicchemistry.comquora.com The Lewis acid accepts a pair of electrons from the halogen atom of the this compound, which polarizes the C-Br bond and ultimately leads to its heterolytic cleavage. sigmaaldrich.com
A crucial aspect of Friedel-Crafts acylation is the stoichiometry of the Lewis acid catalyst. The ketone product formed has a carbonyl oxygen with lone pairs of electrons, making it a Lewis base. This product can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex. wikipedia.orgorganic-chemistry.org This complexation deactivates the Lewis acid, preventing it from participating in further catalytic cycles. Consequently, Friedel-Crafts acylation reactions typically require at least a stoichiometric amount, and often a slight excess, of the Lewis acid catalyst relative to the acyl halide. wikipedia.org The catalyst is liberated from the product complex during the final aqueous workup step. wikipedia.orgyoutube.com
Development of Novel Catalytic Systems for Enhanced Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the synthesis of aromatic ketones. The reactivity of this compound in these reactions can be significantly enhanced through the development of novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions compared to traditional Lewis acids like aluminum chloride.
Recent research has focused on the use of metal triflates as highly efficient and reusable catalysts for Friedel-Crafts acylations. Lanthanide triflates (Ln(OTf)₃), for instance, have demonstrated considerable catalytic activity. In studies involving the acylation of aromatic compounds, these catalysts have been shown to be effective, and their activity can be correlated with the ionic radius of the lanthanide metal. nih.gov
A particularly effective catalytic system involves the use of rare earth triflates in combination with trifluoromethanesulfonic acid (TfOH) for the acylation of fluorobenzene (B45895), a reaction analogous to using this compound. This composite catalyst system exhibits a synergistic effect, leading to high yields and selectivity for the para-acylated product. epa.gov For example, the acylation of fluorobenzene with benzoyl chloride, catalyzed by a combination of La(OTf)₃ and TfOH, can achieve a yield of up to 87% for the corresponding fluorobenzophenone, with a para-selectivity of 99%. epa.gov
Solid acid catalysts also represent a significant advancement in enhancing Friedel-Crafts acylation. These catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact. The development of such catalytic systems is a continuous area of research aimed at improving the efficiency and sustainability of aromatic ketone synthesis.
The following table summarizes the performance of various catalytic systems in Friedel-Crafts acylation reactions relevant to this compound:
| Catalyst System | Acylating Agent | Arene | Product | Yield (%) | Selectivity | Reference |
| La(OTf)₃ / TfOH | Benzoyl chloride | Fluorobenzene | 4-Fluorobenzophenone | 87 | 99% para | epa.gov |
| Yb(OTf)₃ | Acetic anhydride (B1165640) | Anisole (B1667542) | 4-Methoxyacetophenone | High | para | nih.gov |
| Eu(NTf₂)₃ | Aromatic carboxylic acids | Arenes | Aromatic ketones | Efficient | - | scispace.com |
This table is generated based on data from analogous Friedel-Crafts acylation reactions and serves as a representation of the efficacy of these catalytic systems.
Specialized Reactivity Patterns of the 4-Fluorobenzoyl Moiety
The presence of a fluorine atom at the para-position of the benzoyl bromide molecule significantly influences its reactivity. This influence is a result of the dual electronic effects of fluorine: the inductive effect (-I) and the resonance effect (+R). Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect increases the electrophilicity of the carbonyl carbon, making the acyl bromide more susceptible to nucleophilic attack.
The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.org The substituent constant, σ, for a para-fluoro group is positive, indicating its electron-withdrawing nature. This electron-withdrawing character enhances the reactivity of the acyl bromide in reactions such as Friedel-Crafts acylation and solvolysis. researcher.lifelibretexts.org
However, the fluorine atom also possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, which can partially counteract the inductive effect. In the case of this compound, the inductive effect is generally considered to be dominant in determining the reactivity of the acyl group. Kinetic studies on the solvolysis of substituted benzoyl halides have provided insights into these electronic effects. researcher.life
The interplay of these effects not only modulates the reactivity of the carbonyl group but also influences the stability of the intermediates formed during reactions. A comprehensive understanding of these electronic influences is crucial for predicting and controlling the outcomes of reactions involving the 4-fluorobenzoyl moiety.
Following the Friedel-Crafts acylation to form a 4-fluorophenyl ketone, the resulting molecule can undergo further transformations. A key area of interest is the selective functionalization of C-H bonds at positions remote from the carbonyl group. These strategies are of great importance for the synthesis of complex molecules from simpler precursors.
Palladium-catalyzed C-H activation has emerged as a powerful tool for remote functionalization. nih.govrsc.orgresearchgate.net By employing a directing group, it is possible to selectively activate and functionalize specific C-H bonds. In the context of ketones, the carbonyl group itself or a transiently installed directing group can guide the catalyst to a remote C-H bond. nih.govrsc.org
For instance, Pd(II)-catalyzed γ-C(sp³)-H arylation of aliphatic ketones has been achieved using α-amino acids as transient directing groups. nih.gov This approach allows for the introduction of an aryl group at the γ-position relative to the carbonyl. Such strategies can be envisioned for the remote functionalization of ketones derived from this compound, enabling the synthesis of a diverse range of complex fluorinated aromatic compounds.
Another approach involves the use of a nitrile-based template to direct meta-selective C-H functionalization of aromatic rings. nih.gov This strategy could be applied to the 4-fluorophenyl ring of the ketone, allowing for the introduction of various functional groups at the meta-position relative to the acyl group. The development of such remote functionalization methodologies significantly expands the synthetic utility of the 4-fluorobenzoyl moiety, providing access to novel molecular architectures.
Applications of 4 Fluorobenzoyl Bromide in Complex Molecule Construction
Synthesis of Advanced Fluorinated Aromatic Ketones
The introduction of a 4-fluorobenzoyl moiety into aromatic systems via reactions such as Friedel-Crafts acylation is a cornerstone of its application. This reaction facilitates the production of a wide array of fluorinated aromatic ketones, which are pivotal precursors for more complex functional molecules.
Preparation of Functionalized Benzophenone Derivatives
4-Fluorobenzoyl bromide is a key reagent in the Friedel-Crafts acylation of aromatic compounds to yield functionalized benzophenone derivatives. For instance, it can be employed in the synthesis of 4-fluoro-2',4'-dihydroxybenzophenone through reaction with resorcinol in the presence of a Lewis acid catalyst. These fluorinated benzophenone derivatives are valuable as UV light absorbers and serve as starting materials for a variety of active substances nih.gov. The general process for producing fluorobenzophenone derivatives can also involve a halogen-fluorine exchange reaction from corresponding 4-halogenobenzophenone precursors beilstein-journals.org.
The synthesis of aminobenzophenones, another class of important derivatives, can be achieved through the Friedel-Crafts benzoylation of anilines. While the direct acylation of anilines can be problematic due to N-acylation, a common strategy involves the protection of the amino group, followed by Friedel-Crafts acylation and subsequent deprotection. Although studies have utilized 4-fluorobenzoyl chloride for this purpose, the reactivity of this compound is analogous in this electrophilic aromatic substitution.
Table 1: Examples of Functionalized Benzophenone Derivatives This table is generated based on the described synthetic capabilities and is for illustrative purposes.
| Starting Material (Aromatic) | Product (Benzophenone Derivative) | Potential Application |
| Resorcinol | 4-Fluoro-2',4'-dihydroxybenzophenone | UV absorber, Pharmaceutical intermediate |
| Aniline (B41778) (protected) | 4-Amino-4'-fluorobenzophenone | Pharmaceutical intermediate |
| Phenol (B47542) | 4-Fluoro-4'-hydroxybenzophenone | Polymer precursor |
Construction of Substituted Aryl Ketones for Material Science Precursors
Substituted aryl ketones containing fluorine are crucial building blocks for high-performance polymers and liquid crystals. This compound, and its chloride analogue, are instrumental in the synthesis of monomers for poly(arylene ether ketone)s (PAEKs). For example, 3,6-bis-4-fluorobenzoyl-9-ethylcarbazole, a monomer for novel PAEKs, can be synthesized from 9-ethylcarbazole and 4-fluorobenzoyl chloride through a Friedel-Crafts acylation nih.gov. These polymers are known for their excellent thermal and mechanical properties nih.gov.
The synthesis of poly(ether-ether-ketone) (PEEK) often involves the reaction of a bisphenate with 4,4'-difluorobenzophenone. This key intermediate can be synthesized through processes that may involve 4-fluorobenzoyl halides as precursors. The resulting PEEK polymers have significant industrial applications, including in the aerospace and medical fields researchgate.net.
Furthermore, fluorinated compounds are integral to the design of liquid crystals due to the unique properties imparted by the fluorine atom, such as inducing polarity and having low polarizability organic-chemistry.org. While direct synthesis of liquid crystal precursors using this compound is not extensively detailed in the provided results, the creation of fluorinated aryl ketones is a fundamental step in the multi-step synthesis of such materials organic-chemistry.orged.ac.uknih.gov.
Integration into Heterocyclic Ring Systems
The reactivity of this compound allows for its incorporation into various heterocyclic scaffolds, leading to the formation of fluorinated heterocycles with diverse biological and material properties.
Formation of Diverse Fluorinated Heterocycles
The 4-fluorobenzoyl moiety can be found in a range of heterocyclic systems, including quinazolines, benzoxazoles, and oxadiazoles. The synthesis of these compounds often involves multi-step sequences where a 4-fluorobenzoyl-containing intermediate is cyclized. For instance, the synthesis of polycyclic uracil derivatives, such as benzo[f]quinazoline-1,3(2H,4H)-diones, can be achieved through a sequence of cross-coupling reactions followed by an acid-mediated cycloisomerization beilstein-journals.org.
The synthesis of 1,3,4-oxadiazole derivatives can be initiated from 4-fluorobenzoic acid, which is a direct precursor to this compound. The process involves converting the acid to a hydrazide, which then undergoes cyclization with various reagents to form the oxadiazole ring researchgate.net. This highlights a pathway where this compound could be a key intermediate.
Synthesis of Nitrogen- and Oxygen-Containing Heterocyclic Scaffolds
Nitrogen-Containing Heterocycles: The synthesis of quinazoline derivatives, a class of nitrogen-containing heterocycles with a broad range of biological activities, can involve various synthetic strategies nih.gov. While direct reactions with this compound are not explicitly detailed in the provided results, the construction of such systems often involves the cyclization of intermediates that could be derived from it. For example, the reaction of an anthranilic acid derivative with a suitable benzoyl compound can lead to the quinazolinone core ekb.eg.
Oxygen-Containing Heterocycles: Benzoxazoles represent an important class of oxygen-containing heterocycles. Their synthesis can be achieved through the cyclization of 2-aminophenols with various reagents organic-chemistry.orgrsc.orgmdpi.com. The incorporation of a 4-fluorobenzoyl group can be envisioned through the reaction of a 2-aminophenol with this compound or a derivative thereof, followed by cyclization.
The synthesis of 1,3,4-oxadiazoles, as mentioned earlier, provides a clear example of forming a fluorinated oxygen-containing heterocycle. Starting from 4-fluorobenzoic acid, the corresponding hydrazide is formed and then cyclized, often with an aromatic aldehyde, to yield the desired 2,5-disubstituted 1,3,4-oxadiazole researchgate.net.
Contribution to Pharmaceutical Intermediate and Pharmacophore Synthesis
The 4-fluorobenzoyl group is a recognized pharmacophore in medicinal chemistry, contributing to the efficacy of various therapeutic agents. This compound serves as a crucial intermediate in the synthesis of these molecules.
The non-steroidal anti-inflammatory drug (NSAID) suprofen contains a 2-(p-fluorobenzoyl)thiophene moiety. The synthesis of this key intermediate can be achieved from p-fluorobenzamide, a close derivative of this compound, by reaction with thiophene patsnap.com. This demonstrates the utility of the 4-fluorobenzoyl group in the development of anti-inflammatory drugs.
Furthermore, the 4-fluorobenzoyl moiety is found in various kinase inhibitors, which are a significant class of anticancer drugs ed.ac.ukscielo.brcuni.czdntb.gov.ua. The synthesis of these complex molecules often involves the coupling of a heterocyclic core with a substituted benzoyl group. For instance, the synthesis of certain tyrosine kinase inhibitors involves the reaction of a piperazine-containing fragment with a fluorobenzoyl compound nih.gov.
In the realm of antifungal agents, derivatives of 1,2,4-triazole often contain fluorinated benzyl or benzoyl groups, which contribute to their potent activity nih.govresearchgate.netnih.govfrontiersin.org. The synthesis of these compounds can involve the reaction of a triazole-containing intermediate with a suitable fluorinated electrophile, for which this compound could be a candidate.
Design and Synthesis of Fluorine-Containing Drug Scaffolds
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties. This compound serves as a crucial intermediate for creating these fluorinated scaffolds. The presence of a fluorine atom on the benzoyl group can significantly influence the molecule's electronic nature, conformation, and metabolic stability. researchgate.netbohrium.com This makes the 4-fluorobenzoyl group a privileged component in the design of scaffolds for various drug classes, including kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors, which are pivotal in anticancer therapy. nih.govresearchgate.net
| Drug Scaffold Class | Therapeutic Relevance | Role of 4-Fluorobenzoyl Moiety |
| Tyrosine Kinase Inhibitors | Cancer Therapy | Forms key binding interactions in the enzyme active site. nih.gov |
| PARP Inhibitors | Cancer Therapy | Integrated into heterocyclic systems to block DNA repair. researchgate.netnih.gov |
| Heterocyclic Compounds | Broad (e.g., antibacterials, neurochemicals) | Serves as a foundational block for building complex bioactive molecules. hsppharma.com |
Precursors for Bioactive Compounds with Tailored Properties
This compound is not just a building block but a tool for fine-tuning the characteristics of bioactive molecules. The introduction of the 4-fluorobenzoyl group can strategically alter a compound's physicochemical properties to achieve a more desirable therapeutic profile. researchgate.net Medicinal chemists utilize this precursor to modulate lipophilicity, improve metabolic stability, and enhance bioavailability—critical factors in determining a drug's success. bohrium.comnbinno.com
The fluorine atom is a bioisostere of a hydrogen atom but has vastly different electronic properties due to its high electronegativity. researchgate.net When incorporated via this compound, it can block sites of metabolic oxidation. bohrium.com For example, if an aromatic ring is a site of undesired metabolism by cytochrome P450 enzymes, placing a fluorine atom at that position can prevent this breakdown, thereby increasing the drug's half-life in the body. nih.gov Furthermore, the fluorine substituent can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target. nbinno.comnbinno.com This modulation of properties is a deliberate design choice to create more effective and durable therapeutic agents. Research into novel PARP inhibitors and kinase inhibitors demonstrates the application of this principle, where analogues are synthesized with the fluorobenzoyl moiety to optimize potency and selectivity. nih.govresearchgate.netjst.go.jp
| Bioactive Compound Class | Property Tailored | Rationale for Using 4-Fluorobenzoyl Precursor |
| Kinase Inhibitors | Binding Affinity, Selectivity | The fluorine atom can form favorable interactions with the target protein, enhancing binding. bohrium.com |
| General Pharmaceuticals | Metabolic Stability | Fluorine blocks metabolically vulnerable positions on the aromatic ring, increasing drug half-life. bohrium.comnih.gov |
| Various APIs | Lipophilicity, Bioavailability | The fluorobenzoyl group can increase the molecule's lipid solubility, improving absorption and cell penetration. nbinno.comnbinno.com |
Catalytic Methodologies Employing 4 Fluorobenzoyl Bromide
Homogeneous Catalysis in 4-Fluorobenzoyl Bromide Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity for reactions involving this compound. This is primarily due to the well-defined nature of the active catalytic species and mild reaction conditions.
Transition Metal-Catalyzed Acylations
Transition metal complexes are effective catalysts for acylation reactions, including the Friedel-Crafts acylation, which is a cornerstone of C-C bond formation. While classic Friedel-Crafts acylations often require stoichiometric amounts of Lewis acids like AlCl₃, modern methods utilize catalytic quantities of transition metals, enhancing the reaction's efficiency and environmental profile.
The Friedel-Crafts acylation is a fundamental method for synthesizing aryl ketones. core.ac.uk In this electrophilic aromatic substitution, an acyl group is introduced onto an aromatic ring. The reaction typically involves an acyl halide and a Lewis acid catalyst. nih.gov The catalyst activates the acyl halide, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. nih.gov
Although direct examples involving this compound are not extensively detailed in readily available literature, the principles can be illustrated with analogous reactions. For instance, iron(III) chloride has been shown to be an effective and cost-efficient catalyst for the acylation of various benzene (B151609) derivatives in environmentally benign ionic liquids. thieme-connect.de Similarly, palladium-based catalysts have been developed for a range of acylation strategies, showcasing the versatility of transition metals in forming ketones. utm.my These methods often proceed under milder conditions than traditional protocols and offer pathways to a diverse array of carbo- and heterocyclic compounds. utm.my
Table 1: Representative Conditions for Transition Metal-Catalyzed Acylation
| Catalyst System | Acylating Agent | Aromatic Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| FeCl₃·6H₂O in TAAILs¹ | Acetic Anhydride (B1165640) | Anisole (B1667542) | 4-Methoxyacetophenone | High | thieme-connect.de |
| Pd(OAc)₂ / Ag₂O | Benzaldehyde | Iodobenzene | Benzophenone | High | utm.my |
| GaCl₃ / AgSbF₆ | Acetic Anhydride | Anisole | 4-Methoxyacetophenone | High | researchgate.net |
¹TAAILs: Tunable Aryl Alkyl Ionic Liquids. Data is illustrative of the catalytic method, not specific to this compound.
Organocatalysis in Stereoselective Acylation Reactions
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. In the context of acylation, chiral organocatalysts can facilitate stereoselective transformations, such as the kinetic resolution of racemic alcohols or desymmetrization of meso compounds.
Kinetic resolution is a key strategy where a chiral catalyst selectively acylates one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the acylated product. iitm.ac.in While specific applications using this compound as the acylating agent are not prominently documented, the field relies on catalysts like chiral amines, phosphines, or Brønsted acids. researchgate.net For example, the kinetic resolution of racemic carboxylic acids can be achieved through esterification promoted by chiral organocatalysts. rsc.org These methods are crucial for producing enantiomerically enriched compounds, which are vital in the pharmaceutical and agrochemical industries.
Heterogeneous Catalysis for Sustainable this compound Chemistry
Heterogeneous catalysts, which exist in a different phase from the reactants, are central to green chemistry. Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. researchgate.net
Solid Acid Catalysts (e.g., Zeolites, Supported Metal Catalysts)
Solid acid catalysts, particularly zeolites, are highly effective for Friedel-Crafts acylation reactions. nih.gov Zeolites are microporous aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites. researchgate.net Their shape-selective properties can influence the regioselectivity of the acylation, often favoring the formation of the para-isomer. nih.gov
Zeolite H-Beta, for example, is a widely studied catalyst for the acylation of aromatic compounds like anisole with various acylating agents. iitm.ac.in Its three-dimensional pore structure allows for efficient diffusion of reactants and products. The use of zeolites avoids the large quantities of corrosive and toxic waste generated by traditional homogeneous catalysts like AlCl₃. While studies specifically acylating with this compound are scarce, the extensive research on other acylating agents like benzoyl chloride and acetic anhydride over zeolites provides a strong basis for its potential application.
Table 2: Performance of Zeolite H-Beta in Analogous Acylation of Anisole
| Acylating Agent | Reaction Temp. (°C) | Anisole Conversion (%) | para-Product Selectivity (%) | Reference |
|---|---|---|---|---|
| Propionic Anhydride | 100 | 88.9 | 75.3 | iitm.ac.in |
| Octanoic Acid | 160 | 72.7¹ | 82.5 | |
| Benzoyl Chloride | 120 | ~83² | 93-96 |
¹Conversion of octanoic acid. ²Conversion of benzoyl chloride. This data illustrates the capability of zeolite catalysts in similar reactions.
Recyclability and Reusability of Heterogeneous Catalysts
A significant advantage of heterogeneous catalysts is their potential for recycling and reuse, which is crucial from both economic and environmental standpoints. Solid catalysts like zeolites can be recovered from the reaction mixture by simple filtration. researchgate.net
Studies on the acylation of anisole have demonstrated that zeolite H-Beta can be recycled multiple times with only a marginal decrease in catalytic activity. researchgate.net After the reaction, the catalyst is typically washed with a solvent, dried, and sometimes calcined to remove any adsorbed organic residues or "coke" from the active sites before being used in subsequent reaction cycles. This robustness makes heterogeneous catalysis a highly sustainable approach for industrial-scale synthesis. The ability to regenerate and reuse the catalyst reduces waste and lowers operational costs, aligning with the principles of green chemistry. rsc.org
Spectroscopic and Analytical Strategies for Reaction Monitoring and Product Verification
In-situ Spectroscopic Techniques for Real-time Reaction Progress (e.g., FT-IR, NMR)
In-situ (in the reaction mixture) spectroscopic monitoring provides a continuous stream of data on the concentration of reactants, intermediates, and products without the need for sampling, thus preserving the reaction's integrity. mdpi.comresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for monitoring reactions involving 4-Fluorobenzoyl bromide due to the strong infrared absorbance of the carbonyl (C=O) group. mdpi.com The acyl bromide functional group has a characteristic C=O stretching frequency that is distinct from the carbonyl frequencies of the ester or amide products that are typically formed.
During a reaction, such as the esterification of an alcohol with this compound, the FT-IR spectrum would show a decrease in the intensity of the acyl bromide's carbonyl peak and the simultaneous appearance and increase of the ester's carbonyl peak at a different wavenumber. utdallas.edu This allows for real-time tracking of the reaction kinetics.
Key FT-IR Spectral Features for Monitoring Reactions of this compound:
| Functional Group | Bond | Typical Wavenumber (cm⁻¹) | Observation During Reaction |
|---|---|---|---|
| Aroyl Bromide | C=O Stretch | ~1770 - 1790 | Peak intensity decreases as reactant is consumed. |
| Aroyl Ester (Product) | C=O Stretch | ~1720 - 1740 | Peak intensity increases as product is formed. |
| Aroyl Amide (Product) | C=O Stretch | ~1650 - 1680 | Peak intensity increases as product is formed. |
Note: The exact wavenumbers can be influenced by the solvent and the specific structure of the reactants and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used for quantitative analysis during a reaction. Both ¹H NMR and ¹⁹F NMR are particularly useful for reactions involving this compound.
¹H NMR: The chemical shifts of the aromatic protons on the 4-fluorobenzoyl moiety are sensitive to the electronic environment. As the bromide is replaced by an oxygen (in an ester) or nitrogen (in an amide), the chemical shifts of the adjacent protons will change, allowing for the monitoring of the conversion.
¹⁹F NMR: As a compound containing fluorine, ¹⁹F NMR offers a highly sensitive and specific method for reaction monitoring. The fluorine atom provides a unique signal with a wide chemical shift range and low background noise. alfa-chemistry.com The chemical shift of the fluorine atom in this compound will differ from its shift in the resulting product, providing a clear way to track reaction progress. nih.gov
Expected NMR Chemical Shifts (in CDCl₃) for Monitoring:
| Compound Type | Nucleus | Protons near C=O (ppm) | Protons near F (ppm) | ¹⁹F Shift (ppm vs CFCl₃) |
|---|---|---|---|---|
| 4-Fluorobenzoyl Halide | ¹H, ¹⁹F | ~8.15 (doublet of doublets) | ~7.20 (triplet) | ~ -105 to -115 |
| 4-Fluorobenzoyl Ester | ¹H, ¹⁹F | ~8.05 (doublet of doublets) | ~7.15 (triplet) | Varies with ester group |
| 4-Fluorobenzoyl Amide | ¹H, ¹⁹F | ~7.80 (doublet of doublets) | ~7.10 (triplet) | Varies with amide group |
Data for the halide is based on the closely related 4-Fluorobenzoyl chloride. chemicalbook.com The shifts for products are estimates and will vary based on the specific alcohol or amine used.
Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC)
Chromatographic methods are essential for separating the final product from unreacted starting materials, byproducts, and other impurities, as well as for determining the purity of the isolated compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile organic compounds. However, analyzing highly reactive compounds like this compound presents a challenge due to its propensity to react with common protic mobile phase solvents (like water or methanol).
To overcome this, two main strategies are employed:
Normal-Phase HPLC: Using non-protic mobile phases (e.g., hexane (B92381) and ethyl acetate (B1210297) mixtures) can prevent the degradation of the acyl bromide on the column.
Derivatization: The reactive this compound can be intentionally reacted with a suitable agent (e.g., an alcohol like methanol) to form a stable, less reactive derivative (a methyl ester). This stable derivative can then be easily analyzed using standard reverse-phase HPLC methods to infer the purity of the original sample. This approach is widely used for the analysis of reactive acylating agents.
There are no standardized logP measurements available for this compound itself, largely due to its reactive nature which makes direct measurement in an octanol/water system impractical.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound and its reaction products.
The molecular weight of this compound is 201.94 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), which are two mass units apart. This results in two peaks of nearly equal intensity for any bromine-containing fragment: one for the ⁷⁹Br-containing ion (M) and one for the ⁸¹Br-containing ion (M+2).
Expected Fragmentation Pattern for this compound: The primary fragmentation in the mass spectrometer involves the cleavage of the weakest bonds. For an aroyl halide, this typically involves the loss of the halogen atom and the subsequent loss of the carbonyl group. chemguide.co.uklibretexts.org
| m/z Value | Ion Structure | Description |
| 202 / 204 | [FC₆H₄COBr]⁺ | Molecular ion peak (M, M+2) |
| 123 | [FC₆H₄CO]⁺ | Loss of the bromine radical (·Br) |
| 95 | [FC₆H₄]⁺ | Loss of carbon monoxide (CO) from the benzoyl cation |
The formation of the 4-fluorobenzoyl cation (m/z 123) is often a very prominent peak in the spectrum, as this acylium ion is resonance-stabilized. libretexts.org Further fragmentation leads to the 4-fluorophenyl cation (m/z 95). jove.com Analysis of these fragments provides definitive confirmation of the compound's structure.
Theoretical and Computational Chemistry Studies on 4 Fluorobenzoyl Bromide
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions, offering a balance between computational cost and accuracy. For acylation reactions involving 4-Fluorobenzoyl bromide, DFT calculations can map out the entire reaction pathway, identifying transition states, intermediates, and calculating their corresponding energies.
Detailed DFT studies on acylation reactions involving similar benzoyl halides provide a framework for understanding the mechanism of this compound. The reaction is generally initiated by the nucleophilic attack on the carbonyl carbon of the benzoyl bromide. scielo.org.mx This step leads to the formation of a tetrahedral intermediate. The subsequent departure of the bromide leaving group completes the acylation process. DFT calculations allow for the precise determination of the activation energies for each step, revealing the rate-determining step of the reaction. For instance, studies on related systems have shown that the nature of the leaving group (X=Cl, Br, I) can significantly influence whether the initial nucleophilic attack or the subsequent leaving group departure is rate-limiting. scielo.org.mx
Research findings from DFT calculations typically include the optimized geometries of reactants, transition states, and products, as well as their relative energies. This data is crucial for constructing a comprehensive energy profile of the reaction.
Table 1: Illustrative Energetic Data from a DFT Mechanistic Study Note: The following data is representative of typical results from DFT calculations and serves to illustrate the type of insights gained from such studies.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| TS1 | Transition state for nucleophilic attack | +15.2 |
| Intermediate | Tetrahedral intermediate | -5.8 |
| TS2 | Transition state for bromide departure | +12.5 |
| Products | Acylated product + Bromide ion | -20.1 |
Computational Modeling of Electronic Structure and Reactivity Descriptors
Computational modeling provides a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. Global and local reactivity descriptors, derived from conceptual DFT, quantify the chemical behavior of the molecule. scielo.org.mx These descriptors are calculated using methods such as B3LYP with a 6-31G(d,p) basis set. researchgate.net
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the LUMO indicates the molecule's ability to accept an electron, highlighting its electrophilic nature, especially at the carbonyl carbon. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net
Other significant descriptors include:
Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-poor regions of a molecule. For this compound, the area around the carbonyl carbon would show a strong positive potential (electrophilic site), while the oxygen and halogen atoms would exhibit negative potential (nucleophilic sites).
Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron configuration.
Electrophilicity Index (ω): This quantifies the electrophilic power of a molecule.
Table 2: Key Reactivity Descriptors for this compound Note: These values are illustrative and represent the type of data obtained from DFT calculations for predicting chemical reactivity.
| Descriptor | Significance | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | 6.3 eV |
| Chemical Hardness (η) | Measures resistance to deformation or change in electron distribution. | 3.15 eV |
| Electrophilicity Index (ω) | Quantifies the ability of the molecule to accept electrons. | 2.98 eV |
Prediction of Selectivity and Energetic Profiles in Acylation Processes
A significant application of computational chemistry is the prediction of selectivity in chemical reactions. In the acylation of a multi-functional substrate with this compound, theoretical calculations can predict the most likely site of reaction (regioselectivity) and the preference for one functional group over another (chemoselectivity).
For example, when acylating a molecule with both an amino (-NH2) and a hydroxyl (-OH) group, DFT calculations can determine the activation energies for both N-acylation and O-acylation. The difference in these energy barriers allows for a quantitative prediction of the product ratio.
Table 3: Hypothetical Energetic Profile for Competitive Acylation Note: This table illustrates how DFT calculations can be used to predict the selectivity of an acylation reaction on a substrate containing two different nucleophilic sites.
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Path A (N-Acylation) | Acylation at the nitrogen atom of an amino group. | 14.5 | Major Product |
| Path B (O-Acylation) | Acylation at the oxygen atom of a hydroxyl group. | 18.2 | Minor Product |
Optimization of Reaction Parameters and Solvent Effects
Impact of Solvent Choice on Reactivity and Selectivity in Acylation Reactions
The solvent is not merely an inert medium in which a reaction occurs; it can actively influence the reaction pathway, rate, and outcome, particularly in acylation reactions like the Friedel-Crafts acylation. The choice of solvent can determine the nature of the product formed by stabilizing intermediates or influencing the solubility of reaction complexes. stackexchange.com
In Friedel-Crafts acylation, the polarity of the solvent plays a critical role in product selectivity. stackexchange.com The reaction can proceed through different mechanisms, and the solvent can favor one over the other. For instance, in the acylation of naphthalene, the ratio of the two possible isomeric products is directly dependent on the solvent used. Non-polar solvents tend to favor the kinetically controlled product, whereas polar solvents favor the thermodynamically more stable product. stackexchange.com This phenomenon is explained by the solubility of the intermediate aluminum chloride-acylaromatic complex. In non-polar solvents like carbon disulfide, this complex is insoluble and precipitates out, preventing rearrangement to the more stable isomer. stackexchange.com Conversely, in polar solvents like nitrobenzene, the complex remains dissolved, allowing for equilibrium to be established, which favors the thermodynamically stable product. stackexchange.com
While this example uses naphthalene, the principle directly applies to reactions with 4-Fluorobenzoyl bromide. The choice of solvent will influence the electrophilicity of the acylating agent and the stability of the intermediates, thereby directing the regioselectivity of the acylation on a given aromatic substrate.
Table 1: Effect of Solvent on Product Ratio in the Acetylation of Naphthalene
| Solvent | Solvent Type | Predominant Product | Product Type |
|---|---|---|---|
| Carbon Disulfide (CS₂) | Non-polar | 1-acetylnaphthalene | Kinetic |
| Nitrobenzene | Polar | 2-acetylnaphthalene | Thermodynamic |
| Dichloromethane (CH₂Cl₂) | Non-polar | 1-acetylnaphthalene | Kinetic |
| Nitromethane (CH₃NO₂) | Polar | 2-acetylnaphthalene | Thermodynamic |
Data derived from studies on naphthalene acylation, illustrating the principle of solvent effects. stackexchange.com
Application of Microwave Irradiation and Flow Chemistry in this compound Reactions
Modern synthetic chemistry has increasingly adopted enabling technologies like microwave irradiation and continuous flow processing to enhance reaction efficiency, safety, and scalability. beilstein-journals.orgrsc.org
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and volumetrically. rasayanjournal.co.in This method often leads to dramatic reductions in reaction times, sometimes from hours to minutes, along with increased product yields and purity. rasayanjournal.co.innih.gov The rapid, uniform heating provided by microwaves can minimize the formation of side products that may occur during prolonged conventional heating. nih.gov For reactions with this compound, employing microwave irradiation could significantly accelerate acylation, substitution, or coupling reactions, making the synthesis of target molecules much more efficient. asianpubs.org
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation
| Feature | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Heating Mechanism | Conductive heating from the outside in | Direct, volumetric heating of polar molecules rasayanjournal.co.in |
| Reaction Time | Long (hours to days) | Short (seconds to minutes) nih.gov |
| Temperature Profile | Temperature gradients within the sample | Uniform, rapid heating nih.gov |
| Yield & Purity | Often lower due to side reactions from prolonged heating | Often higher due to reduced side products |
Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. beilstein-journals.org This technology offers superior control over reaction parameters like temperature, pressure, and residence time. researchgate.net The small reactor volumes and high surface-area-to-volume ratios allow for extremely efficient heat transfer, enhancing safety, especially for highly exothermic reactions. beilstein-journals.org Flow chemistry enables the safe use of hazardous intermediates, which are generated and consumed in situ, and facilitates straightforward scaling-up by simply running the reactor for a longer duration. researchgate.netnih.gov Reactions with this compound could be translated to a flow process to improve yield, reduce impurity formation through precise temperature and residence time control, and allow for safer, scalable production. thieme-connect.de
Utilization of Deep Eutectic Solvents (DES) as Reaction Media
Deep Eutectic Solvents (DESs) are emerging as a class of green, sustainable alternatives to traditional volatile organic solvents. plu.mx A DES is a mixture of two or more components, which, at a particular molar ratio, form a eutectic with a melting point much lower than that of the individual components. plu.mx They are often biodegradable, have low vapor pressure, and can be prepared from inexpensive, natural sources like choline chloride, urea, and glycerol. rsc.org
DESs can act as both the solvent and catalyst in organic reactions. researchgate.net Their unique properties, such as the ability to dissolve a wide range of organic and inorganic compounds, can enhance reaction rates and selectivity. rsc.org In the context of this compound, a DES could be employed as the reaction medium for acylation or substitution reactions. For example, in the benzylation of phenols, a reaction analogous to some applications of acyl bromides, the choice of DES has a significant impact on the yield. A DES composed of choline chloride and urea has been shown to be a particularly effective medium. nih.gov The composition of the DES can be tuned to optimize the reaction outcome, offering a versatile and environmentally friendly approach to synthesis. nih.gov
Table 4: Effect of Different Deep Eutectic Solvents (DES) on Benzylation Reaction Yield
| DES Composition (Molar Ratio) | Reaction Yield (%) |
|---|---|
| Choline Chloride / Propylene Glycol (1:3) | 30 |
| Choline Chloride / Glycerol (1:2) | 20 |
| Choline Chloride / Urea (1:2) | 15 |
| D-fructose / Choline Chloride (2:1) | <5 |
| DL-menthol / L-lactic acid (1:2) | <5 |
Data derived from a study on the synthesis of a Donepezil-like compound, illustrating the influence of DES composition on reaction efficiency. nih.gov
Q & A
Basic Questions
Q. What are the standard laboratory synthesis methods for 4-fluorobenzoyl bromide, and what factors influence reaction yield?
- Methodology : this compound is typically synthesized via halogen exchange or direct bromination. A common approach involves reacting 4-fluorobenzoic acid with phosphorus tribromide (PBr₃) under anhydrous conditions. Alternative methods include using thionyl bromide (SOBr₂) as a brominating agent. Key factors affecting yield include:
- Reagent purity : Anhydrous conditions are critical to avoid hydrolysis to the carboxylic acid .
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
- Stoichiometry : Excess PBr₃ (1.5–2.0 equivalents) ensures complete conversion .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the fluorobenzoyl group (e.g., aromatic protons at δ 7.3–8.1 ppm, carbonyl carbon at ~165 ppm) .
- Mass spectrometry (MS) : ESI-MS or EI-MS identifies the molecular ion peak (expected m/z: ~217 for [M+H]⁺) and bromine isotope patterns .
- FT-IR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and 550–650 cm⁻¹ (C-Br stretch) .
- Elemental analysis : Validates purity (>98%) by matching calculated and observed C, H, N, and Br percentages .
Q. What safety precautions are essential when handling this compound?
- Protocols :
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood to prevent inhalation .
- First aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at 2–8°C to avoid moisture-induced degradation .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent affect the reactivity of benzoyl bromide in nucleophilic acyl substitution reactions?
- Mechanistic analysis : The fluorine atom at the para position increases the electrophilicity of the carbonyl carbon by inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the bulky bromine atom may reduce reactivity compared to 4-fluorobenzoyl chloride. Kinetic studies using ¹H NMR or in-situ FT-IR can quantify reaction rates under varying conditions (e.g., solvent polarity, temperature) .
Q. What strategies can optimize the stability of this compound during storage and reaction conditions?
- Experimental design :
- Moisture control : Use molecular sieves (3Å) in storage containers and anhydrous solvents (e.g., dry DCM or THF) during reactions .
- Temperature optimization : Store at 2–8°C and avoid prolonged exposure to >25°C during synthesis.
- Additives : Stabilize the compound with radical inhibitors (e.g., BHT at 0.1 wt%) to prevent bromine radical formation .
Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized in multi-step syntheses using this compound?
- Methodology :
- Reaction monitoring : Use TLC (silica gel, hexane:EtOAc = 4:1) or HPLC to track reaction progress and detect intermediates .
- Low-temperature reactions : Conduct acylations at –20°C to suppress hydrolysis.
- Catalytic bases : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack efficiency and reduce side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
